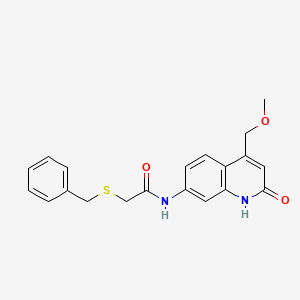
2-(benzylthio)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(benzylthio)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide” is a complex organic molecule. It contains a benzylthio group, a methoxymethyl group, and a dihydroquinolin-7-yl group attached to an acetamide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzylthio group would provide aromatic character, the methoxymethyl group would introduce ether functionality, and the dihydroquinoline ring would add additional complexity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzylthio group could undergo oxidation or substitution reactions, the ether group could be cleaved under acidic conditions, and the dihydroquinoline ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the benzylthio and methoxymethyl groups could influence its solubility, while the dihydroquinoline ring could affect its stability and reactivity .Aplicaciones Científicas De Investigación
Structural Studies and Properties
Structural aspects and properties of amide-containing isoquinoline derivatives have been explored, revealing their potential in forming gels and crystalline solids under certain conditions. These compounds exhibit interesting fluorescence properties when interacting with other molecules, suggesting their use in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Characterization
The synthesis and characterization of benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-ones demonstrate the chemical versatility of isoquinoline derivatives. These compounds, obtained through ring closure reactions, have been studied for their molecular structures and intermolecular interactions, which could be pertinent in the development of new pharmaceuticals or materials (Lu & He, 2012).
Antimicrobial Activities
Research on N'-((2-chloro-6-methoxy quinolin-3-yl)methylidene)-substituted benzohydrazide highlights the antimicrobial potential of quinoline derivatives. These compounds have been synthesized and screened for their antibacterial properties, indicating their relevance in the development of new antibiotics (Shaikh, 2013).
Siderophore Activity
The synthesis of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine, a key constituent of microbial siderophores, demonstrates the role of quinoline derivatives in mimicking natural compounds for therapeutic applications. These synthesized compounds have been evaluated for their growth-promoting ability, which is crucial for understanding microbial iron transport systems (Dolence et al., 1991).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-25-11-15-9-19(23)22-18-10-16(7-8-17(15)18)21-20(24)13-26-12-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFKPHQEOQRGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

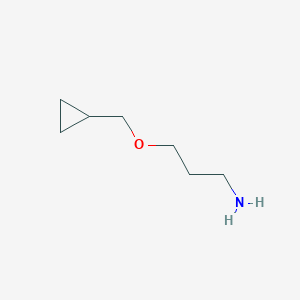
![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712691.png)



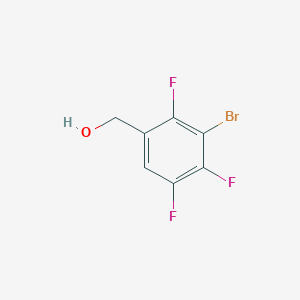
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)
![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2712701.png)
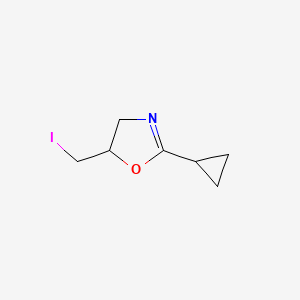

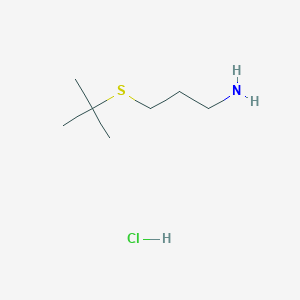
![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)
![N-[[4-[4-(Oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712707.png)